(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
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Overview
Description
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is a complex organic compound characterized by its unique furanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one typically involves multi-step organic reactions. One common approach is the use of a Diels-Alder reaction followed by selective functional group modifications. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, but it often involves key biochemical interactions that influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
- (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(ethylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
- (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(propylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H10O5S |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-methylsulfanylethyl]-2H-furan-5-one |
InChI |
InChI=1S/C7H10O5S/c1-13-2-3(8)6-4(9)5(10)7(11)12-6/h3,6,8-10H,2H2,1H3/t3-,6+/m0/s1 |
InChI Key |
QIHVJLBGNOSFOG-BBIVZNJYSA-N |
Isomeric SMILES |
CSC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
CSCC(C1C(=C(C(=O)O1)O)O)O |
Origin of Product |
United States |
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